molecular formula C11H15ClN2O B1379302 N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride CAS No. 220247-89-2

N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride

Cat. No.: B1379302
CAS No.: 220247-89-2
M. Wt: 226.7 g/mol
InChI Key: DPIQNBBDOQKKEV-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2O It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative . The reaction conditions often include elevated temperatures and anhydrous conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.

Scientific Research Applications

N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the tetrahydroisoquinoline ring This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-8(14)13-11-3-2-9-4-5-12-7-10(9)6-11;/h2-3,6,12H,4-5,7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIQNBBDOQKKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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